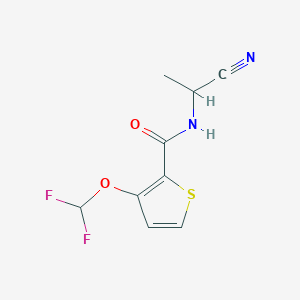

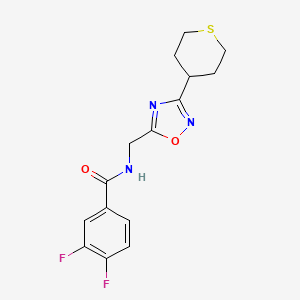

3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, also known as PPI-4 or GW 405833, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its ability to act as a selective antagonist of the GPR40 receptor and its potential to modulate insulin secretion.

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications, highlights the utility of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions. This approach underscores the broader catalytic applications for developing lead molecules, demonstrating the compound's relevance in complex organic syntheses (Parmar, Vala, & Patel, 2023).

Advancements in Indole Synthesis

Indole synthesis, crucial for producing a wide range of biologically active molecules, benefits from the methodologies involving the compound . The classification and comprehensive review of indole syntheses provide a framework for understanding how such compounds contribute to innovative approaches in organic chemistry, offering insights into the creation of indole derivatives with significant pharmacological potential (Taber & Tirunahari, 2011).

Biological Activities of α-Carboline Derivatives

α-Carboline derivatives, containing a pyridine ring fused with an indole backbone, demonstrate diverse bioactivities. The compound's role in synthesizing α-carboline alkaloids underlines its importance in medicinal chemistry, offering potential treatments for diseases through antitumor, antimicrobial, and anti-Alzheimer's activities. This comprehensive review on α-carbolines illuminates the therapeutic possibilities and challenges in further exploring this class of compounds (Li et al., 2022).

Pyridine and Quinoline-Based Compounds

The compound's relevance extends to the development of corrosion inhibitors, showcasing its application in materials science. Quinoline and its derivatives, including those with pyridine scaffolds, serve as effective anticorrosive agents due to their high electron density and ability to form stable chelating complexes. This application signifies the compound's versatility beyond pharmaceuticals, indicating its potential in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Material Development

Lastly, the synthesis and application of quinazoline derivatives for electronic devices highlight the compound's role in optoelectronic material development. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems reveals its value in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic applications. This research domain emphasizes the compound's contribution to advancing technology and material science (Lipunova et al., 2018).

Propiedades

IUPAC Name |

3-(4-propoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-2-17-29-23-7-3-19(4-8-23)5-10-25(28)27-16-13-22-18-21(6-9-24(22)27)20-11-14-26-15-12-20/h3-4,6-9,11-12,14-15,18H,2,5,10,13,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISWSALMUDWOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2984601.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)